molecular formula C17H17N3O3S2 B2756521 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946341-31-7

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2756521
CAS RN: 946341-31-7
M. Wt: 375.46
InChI Key: WKMGNZYBTCYDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on sulfonamide compounds often focuses on their synthesis and antimicrobial properties. For example, a study by Sarvaiya, Gulati, and Patel (2019) discussed the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives, and evaluated their antimicrobial activity against various bacteria and fungi. This indicates the potential of sulfonamide compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-inflammatory Applications

Another area of interest is the potential anticancer and anti-inflammatory applications of sulfonamide derivatives. Küçükgüzel et al. (2013) synthesized celecoxib derivatives, including sulfonamides, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their therapeutic potential (Küçükgüzel et al., 2013).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide compounds have also been studied for their enzyme inhibition and antioxidant potential. Kausar et al. (2019) synthesized Schiff bases of sulfonamide and investigated their enzyme inhibition against AChE and BChE enzymes, as well as their antioxidant potential. The study demonstrated that certain compounds showed significant enzyme inhibition and antioxidant activity, suggesting their potential in treating diseases related to oxidative stress and enzyme dysregulation (Kausar et al., 2019).

Carbonic Anhydrase Inhibitors

Furthermore, sulfonamide-based compounds have been explored as carbonic anhydrase inhibitors. Casini et al. (2002) synthesized sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, showing strong affinities towards carbonic anhydrase isozymes. These inhibitors demonstrated good water solubility and potential in lowering intraocular pressure, indicating their application in treating conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

properties

IUPAC Name

4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-13-4-6-14(7-5-13)25(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-24-16/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMGNZYBTCYDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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